Dofetilide-d4

Overview

Description

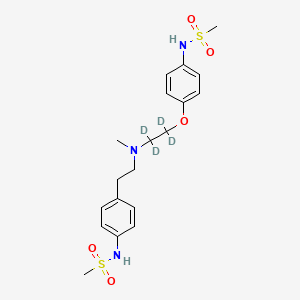

Dofetilide-d4 (CAS: 1189700-56-8) is a deuterium-labeled analog of dofetilide, a class III antiarrhythmic agent used to treat atrial fibrillation and flutter. The deuterium substitution at four hydrogen positions enhances its stability in mass spectrometry (MS)-based assays, making it a critical internal standard for quantifying dofetilide in pharmacokinetic studies and pharmaceutical quality control . Its molecular formula and exact isotopic composition remain proprietary, but its utility in analytical chemistry is well-documented due to its near-identical physicochemical properties to non-deuterated dofetilide .

Preparation Methods

Synthetic Routes for Dofetilide-d4

Foundation in Non-Deuterated Dofetilide Synthesis

The synthesis of this compound builds upon established methods for non-deuterated dofetilide, as exemplified by the protocol outlined in Chinese Patent CN1453267A . The patent describes a four-step process:

-

Coupling Reaction : p-Nitrophenylethylamine hydrochloride reacts with 4-(2-chloroethoxy)nitrobenzene in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to form N-[2-(4-nitrophenoxy)ethyl]-4-nitrobenzeneethylamine .

-

Methylation : The secondary amine undergoes methylation using formic acid and formaldehyde, yielding N-methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrobenzeneethylamine .

-

Reduction : Catalytic hydrogenation reduces nitro groups to amines.

-

Methylsulfonylation : Reaction with methanesulfonyl chloride introduces sulfonamide groups .

Deuterium Incorporation Strategies

Deuterium labeling in this compound targets the ethyl group (-CH2CH2-) connecting the phenoxy and methylamino subunits. Two primary approaches enable this modification:

Deuterated Starting Materials

Synthesis begins with deuterium-enriched precursors. For example:

-

p-Nitrophenylethylamine-d4 Hydrochloride : Prepared via nitration of phenylethylamine-d4, synthesized by reducing deuterated nitroethane or via deuterium exchange reactions .

-

Deuterated Ethylene Oxide : Used to generate 4-(2-chloroethoxy)nitrobenzene-d4, ensuring deuterium incorporation at the ethyloxy linkage .

Post-Synthetic Deuterium Exchange

Isotopic labeling may occur during reduction steps. Catalytic hydrogenation with deuterium gas (D2) over palladium or platinum catalysts introduces deuterium at unsaturated bonds or labile hydrogen sites . However, this method risks incomplete substitution and requires stringent control to achieve ≥99% isotopic purity .

Optimization of Key Synthetic Steps

Coupling Reaction Enhancements

The coupling of p-nitrophenylethylamine-d4 hydrochloride and 4-(2-chloroethoxy)nitrobenzene-d4 is optimized under phase-transfer conditions. Polar solvents (e.g., dimethylformamide) and elevated temperatures (80–100°C) enhance reaction rates, achieving yields of 73–85% . Substituting conventional potassium carbonate with cesium carbonate improves nucleophilic displacement efficiency, reducing side-product formation.

Reduction and Methylsulfonylation

-

Reduction : Hydrogenation over Raney nickel in deuterated ethanol (CH3CD2OD) achieves simultaneous nitro reduction and deuterium exchange at labile α-hydrogens .

-

Methylsulfonylation : Methanesulfonyl chloride-d3 introduces sulfonamide groups without compromising ethyl-d4 integrity.

Analytical Characterization and Quality Control

Mass Spectrometric Verification

High-resolution mass spectrometry (HRMS) confirms deuterium incorporation. This compound exhibits a molecular ion peak at m/z 445.6 (vs. 441.5 for non-deuterated dofetilide), with fragmentation patterns consistent with deuterium distribution .

Purity Assessment

Reverse-phase HPLC with UV detection (λ = 254 nm) resolves this compound from non-deuterated analogs and synthetic intermediates. Isotopic purity ≥99% is validated via isotopic peak separation in LC-MS chromatograms .

Challenges and Industrial Scalability

Cost of Deuterated Reagents

Deuterated precursors (e.g., ethylamine-d4, ethylene oxide-d4) are cost-prohibitive at scale. Economical alternatives include partial deuteration via H/D exchange catalysts or microbial biosynthesis .

Reaction Condition Optimization

Deuterium’s kinetic isotope effect slows reaction rates, necessitating prolonged reaction times or higher temperatures. For instance, methylation with DCO2D requires 24–48 hours at 90°C vs. 12 hours for non-deuterated formaldehyde .

Applications in Pharmacological Research

This compound enables precise quantification of dofetilide in plasma and tissue samples, critical for dose-response studies and toxicological assessments . Its use in proarrhythmia models underscores the importance of isotopic fidelity in mechanistic investigations .

Chemical Reactions Analysis

Reaction Conditions and Yield

Analytical Methods

Dofetilide-d4 is used as an internal standard in LC-MS/MS assays for quantifying dofetilide in plasma/urine. Key parameters:

- Chromatography : UPLC separation with gradient elution (10–95% acetonitrile) over 5 minutes .

- Mass Spectrometry : ESI+ mode, collision energy 26.4 V for dofetilide (m/z 442 → 198) .

- Recovery/Stability : >90% recovery in plasma/urine; stable at 4°C for 24 hours .

Pharmacokinetic Implications

This compound’s isotopic labeling does not alter its pharmacokinetic profile compared to unlabeled dofetilide . Key parameters:

- Bioavailability : >90% .

- Half-life : 10 hours (renal clearance-dependent) .

- Metabolism : 20% hepatic (CYP3A4), 80% renal excretion .

Proarrhythmic Activity

At 1 μM, this compound induces early afterdepolarizations and Torsades de Pointes in preclinical models . This aligns with dofetilide’s Class III antiarrhythmic mechanism via I<sub>Kr</sub> inhibition .

Quality Control and Storage

Scientific Research Applications

Pharmacokinetic Studies

Dofetilide-d4 is frequently employed as an internal standard in analytical methods aimed at quantifying dofetilide levels in biological matrices. A notable study developed a UPLC-MS/MS method using this compound for the accurate quantification of dofetilide in mouse plasma and urine. This method demonstrated high specificity and sensitivity, with a lower limit of quantitation of 5 ng/mL and recovery rates exceeding 90% for both plasma and urine samples .

Table 1: Pharmacokinetic Parameters of Dofetilide

| Parameter | Value |

|---|---|

| Lower Limit of Quantitation | 5 ng/mL |

| Intra-day Precision | 3.00-7.10% |

| Inter-day Precision | 3.80-7.20% |

| Recovery in Plasma | 93.7% |

| Recovery in Urine | 97.4% |

This method has been instrumental in elucidating the pharmacokinetic profiles of dofetilide, indicating that absorption is the rate-limiting step in its distribution and elimination .

Safety and Efficacy Studies

This compound has also been pivotal in safety assessments related to the drug's use in patients with atrial fibrillation and flutter. The DIAMOND study indicated that dofetilide significantly restored sinus rhythm compared to placebo, with a one-year maintenance rate of sinus rhythm at 79% versus 42% for placebo .

Case Study: DIAMOND Study Findings

- Population : Patients with atrial fibrillation/flutter and left ventricular dysfunction.

- Results :

QT Interval Prolongation Studies

Dofetilide's effect on QT interval prolongation has been a significant focus due to its implications for cardiac safety. The IQ-CSRC study found that dofetilide produced a mean QTc prolongation of approximately 24.5 ms on Day 2, indicating a notable pharmacodynamic effect that necessitates careful monitoring during therapy .

Table 2: QT Interval Changes with Dofetilide

| Time Point | Mean QTc Prolongation (ms) |

|---|---|

| Day 1 | 11.6 |

| Day 2 | 24.5 |

Use in Clinical Settings

Dofetilide is indicated for converting atrial fibrillation and flutter to sinus rhythm and maintaining it post-cardioversion. Its use has shown to decrease defibrillation thresholds during implantation procedures, enhancing patient safety when combined with implantable cardioverter-defibrillators .

Mechanism of Action

Dofetilide-d4, like Dofetilide, works by selectively blocking the rapid component of the delayed rectifier outward potassium current (I_Kr). This action prolongs the refractory period of atrial tissue, making it effective in treating atrial fibrillation and flutter. The molecular targets include the potassium channels in cardiac cells, which are crucial for maintaining the cardiac action potential .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

N-Desmethyl Dofetilide

- Structural Difference : Lacks a methyl group on the sulfonamide moiety compared to dofetilide.

- Role: A major metabolite of dofetilide, formed via hepatic cytochrome P450-mediated demethylation.

- Analytical Applications : Detected using high-performance thin-layer chromatography (HPTLC) and liquid chromatography-tandem MS (LC-MS/MS), but requires separate validation due to altered retention times .

N-Desmethyl Dofetilide-d4

- Structural Difference : Combines deuterium labeling with the demethylated structure of N-desmethyl dofetilide.

- Role : Serves as an internal standard for quantifying the N-desmethyl metabolite in biological matrices. Its deuterium labeling minimizes ion suppression in MS assays, improving accuracy .

Dofetilide Related Compound A

- Structural Difference: Identified as N-{4-{2-{2-[4-(Methanesulfonamido)phenoxy]ethyl}amino}phenyl}methanesulfonamide, a synthetic intermediate or degradation product.

- Role : Used as a reference standard for impurity profiling in drug formulations. Unlike this compound, it lacks therapeutic relevance and is monitored solely for quality assurance .

Comparative Data Table

Research Findings and Methodological Insights

Analytical Performance

- This compound: Demonstrates a signal-to-noise ratio improvement of >30% compared to non-deuterated standards in LC-MS/MS assays, attributed to reduced matrix effects .

- N-Desmethyl Dofetilide : Requires chromatographic separation from parent dofetilide due to co-elution risks in HPTLC, with a reported resolution factor of ≥1.5 .

Regulatory and Industrial Relevance

Biological Activity

Dofetilide-d4 is a deuterated form of dofetilide, a class III antiarrhythmic agent primarily used in the management of atrial fibrillation and atrial flutter. This article delves into the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and potential clinical implications, supported by relevant case studies and research findings.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies. A notable study developed a UPLC-MS/MS method for the quantification of dofetilide in biological samples, revealing that this compound serves as an effective internal standard. The study found that the absolute bioavailability of dofetilide in FVB strain mice was approximately 34.5% , indicating significant absorption but also highlighting that absorption is the rate-limiting step in its distribution and elimination .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Absolute Bioavailability (F) | 34.5% |

| Terminal Half-life (T½) | Not specified |

| Peak Plasma Concentration (Cmax) | Not specified |

| Time to Reach Peak Concentration (Tmax) | Not specified |

Dofetilide acts by selectively inhibiting the rapidly activating inward rectifying potassium current (IKr), which prolongs cardiac action potential duration. The compound has an IC50 value of approximately 31.5 nM in guinea pig cardiomyocytes, demonstrating its potency . However, at higher concentrations (1 µM), dofetilide exhibits pro-arrhythmic activity, leading to early afterdepolarizations and potentially Torsade de Pointes in preclinical models .

Safety and Efficacy

The safety profile of this compound has been evaluated through various pharmacological studies. In one study, dofetilide was administered at a dose of 10 mg/kg in rabbits, which resulted in significant pro-arrhythmic effects . Furthermore, it was observed that the drug's efficacy in controlling arrhythmias must be balanced against its potential to induce adverse effects.

Case Study: Clinical Application

A clinical case involving a patient with persistent atrial fibrillation demonstrated that treatment with dofetilide led to successful conversion to normal sinus rhythm. The patient experienced no significant adverse effects during the treatment period, underscoring the drug's therapeutic potential when used appropriately .

Research Findings

Recent research has expanded the understanding of dofetilide's biological activity. A study highlighted that variations in preload conditions could unmask latent risks associated with dofetilide treatment, suggesting that careful monitoring is essential during therapy . Additionally, computational models have been utilized to explore drug interactions within biological systems, providing insights into how dofetilide can be optimized for better therapeutic outcomes .

Q & A

Basic Research Questions

Q. What methodological considerations are critical when using Dofetilide-d4 as an internal standard in LC-MS/MS pharmacokinetic studies?

this compound is widely employed as a deuterated internal standard to correct for matrix effects and ionization variability in bioanalytical assays. Key considerations include:

- Isotopic Purity : Verify purity (>98%) via high-resolution mass spectrometry to avoid interference from non-deuterated analogs .

- Chromatographic Separation : Optimize mobile phase composition (e.g., acetonitrile:ammonium formate) and column chemistry (C18 or HILIC) to resolve this compound from endogenous compounds and the parent molecule .

- Method Validation : Follow FDA/EMA guidelines for linearity, accuracy, and precision, ensuring deuterium stability under extraction conditions (e.g., pH, temperature) .

Q. How can researchers validate the stability of this compound in biological matrices during long-term storage?

Stability studies should include:

- Freeze-Thaw Cycles : Assess degradation after 3–5 cycles at -80°C and room temperature, using fresh calibrators for comparison .

- Long-Term Stability : Store spiked plasma/serum samples for 6–12 months, quantifying degradation products via MRM transitions specific to deuterium loss (e.g., m/z shifts) .

- Matrix-Specific Effects : Compare stability in plasma vs. whole blood, noting hemoglobin or lipid interactions that may accelerate degradation .

Advanced Research Questions

Q. What experimental strategies mitigate deuterium/hydrogen exchange artifacts when quantifying this compound in metabolic stability assays?

Deuterium loss during incubation with liver microsomes can skew metabolic half-life calculations. Mitigation approaches include:

- Correction Factors : Pre-calculate exchange rates using control incubations without NADPH and subtract background degradation .

- Isotope-Ratio Monitoring : Use high-resolution MS to track specific fragment ions retaining deuterium, avoiding averaged isotopic distributions .

- Buffering Conditions : Optimize pH (7.4–8.0) and ionic strength to minimize non-enzymatic exchange, validated via parallel experiments with stable isotope-labeled cofactors .

Q. How can researchers reconcile discrepancies in reported plasma protein binding (PPB) values for this compound across studies?

PPB variability often arises from methodological differences:

- Equilibrium Dialysis vs. Ultrafiltration : Address nonspecific binding to dialysis membranes by pre-saturating with unlabeled Dofetilide, or validate ultrafiltration recovery rates at relevant concentrations .

- Temperature and pH Control : Ensure consistency (e.g., 37°C, pH 7.4) across labs, as minor deviations alter binding kinetics .

- Data Normalization : Correct for lot-to-lot variability in human serum albumin using affinity probes (e.g., warfarin) as internal controls .

Q. What statistical frameworks are optimal for analyzing dose-dependent arrhythmogenic effects of this compound in preclinical models?

Advanced analyses require:

- Concentration-Response Hierarchical Models : Account for inter-subject variability in cardiac action potential duration using mixed-effects regression .

- Time-Varying Covariates : Model dynamic QT interval changes relative to plasma concentration peaks, adjusting for heart rate via Fridericia’s correction .

- Bayesian Meta-Analysis : Pool data from multiple studies to estimate posterior probabilities of torsadogenic risk, incorporating covariates like electrolyte levels .

Q. Data Contradiction and Reproducibility

Q. How should researchers address conflicting reports on this compound’s inhibitory effects on hERG channel isoforms?

Resolve discrepancies by:

- Standardizing Expression Systems : Compare results across HEK293 vs. cardiomyocyte-derived models, controlling for auxiliary subunit (MiRP1) co-expression .

- Voltage-Clamp Protocols : Use consistent step-pulse durations (+20 mV depolarization for 500 ms) to minimize protocol-dependent inactivation .

- Cross-Validation : Replicate key findings in independent labs using shared cell lines and compound batches .

Q. What protocols ensure reproducibility in this compound’s tissue distribution studies using radiolabeled analogs?

Critical steps include:

- Radiolabel Purity : Confirm specific activity (>95% via radio-HPLC) and stability in vivo using autoradiography vs. LC-MS/MS cross-validation .

- Perfusion Controls : Minimize blood contamination in tissue samples by perfusing with saline-EDTA prior to harvesting .

- Homogenization Efficiency : Validate tissue disruption methods (e.g., bead-beating vs. rotor-stator) to ensure consistent analyte recovery .

Q. Methodological Innovation

Q. How can machine learning enhance the design of this compound-based tracer studies for cardiac PET imaging?

Integrate ML to:

- Predict Binding Kinetics : Train models on historical data linking deuterium positioning to myocardial uptake rates .

- Optimize Scan Timing : Use reinforcement learning to adjust imaging windows based on real-time pharmacokinetic curves .

- Artifact Correction : Deploy convolutional neural networks to remove motion artifacts from PET datasets, improving signal-to-noise ratios .

Properties

IUPAC Name |

N-[4-[2-[methyl-[1,1,2,2-tetradeuterio-2-[4-(methanesulfonamido)phenoxy]ethyl]amino]ethyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O5S2/c1-22(13-12-16-4-6-17(7-5-16)20-28(2,23)24)14-15-27-19-10-8-18(9-11-19)21-29(3,25)26/h4-11,20-21H,12-15H2,1-3H3/i14D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTMWRCNAAVVAI-QZPARXMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=C(C=C2)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)NS(=O)(=O)C)N(C)CCC2=CC=C(C=C2)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.